molecular formula C21H16BrFN2 B274035 3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B274035
M. Wt: 395.3 g/mol
InChI Key: WVPCREKWYZURDB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, commonly known as BFPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BFPF is a pyrazole derivative that has shown promising results in preclinical studies for its therapeutic potential.

Mechanism of Action

The mechanism of action of BFPF is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various neurotransmitters in the brain, including serotonin and dopamine. BFPF has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and the breakdown of neurotransmitters, respectively.
Biochemical and Physiological Effects:
BFPF has been shown to exhibit a wide range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, alleviate pain, improve cognitive function, and modulate mood. BFPF has also been shown to enhance the activity of antioxidant enzymes, which may have implications for its potential as a therapeutic agent for the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFPF is its relatively simple synthesis method, which makes it easy to obtain in the laboratory. BFPF has also been shown to exhibit a wide range of biological activities, making it a promising compound for further investigation. However, one of the limitations of BFPF is its limited solubility in water, which may affect its bioavailability and limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the investigation of BFPF. One potential direction is the development of BFPF derivatives with improved solubility and bioavailability. Another direction is the investigation of BFPF for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of BFPF and to investigate its potential as a therapeutic agent for other conditions such as inflammation and pain.

Synthesis Methods

The synthesis of BFPF involves the reaction of 4-bromobenzaldehyde, 4-fluoroacetophenone, and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization, resulting in the formation of BFPF. The synthesis of BFPF is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

BFPF has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties. BFPF has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C21H16BrFN2

Molecular Weight

395.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H16BrFN2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-13,21H,14H2

InChI Key

WVPCREKWYZURDB-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)F

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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